molecular formula C46H57NO17 B1665276 Altromycin C CAS No. 128439-48-5

Altromycin C

Cat. No. B1665276
M. Wt: 895.9 g/mol
InChI Key: YRBLXLRNBFXANX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Altromycin C is a novel pluramycin-like antibiotic.

Scientific Research Applications

  • Antibacterial Activity : Altromycin C, like other altromycins, exhibits significant antibacterial activity, especially against Gram-positive bacteria such as Streptococci and Staphylococci, with minimum inhibitory concentrations (MICs) ranging from 0.2 to 3.12 micrograms/ml (Jackson et al., 1990).

  • DNA Interaction : It has been shown that altromycin B, a related compound, intercalates into DNA and forms a specific adduct with the N7 position of guanine, suggesting a similar mechanism could be relevant for altromycin C (Sun et al., 1993).

  • Spectroscopic Studies : Altromycin H, another related compound, has been studied using spectroscopic methods, revealing insights into the dissociation constants of its phenolic groups and its interaction with copper(II) ions, which may provide a basis for understanding the properties of altromycin C (Menidiatis et al., 2004).

  • Interaction with Metal Ions : The interactions of altromycin B with metal ions like copper(II), palladium(II), and platinum(II) have been studied, revealing different modes of interaction and implications for stability and activity. These findings may inform the understanding of altromycin C’s interactions and potential applications (Nikolis et al., 2002).

  • Synthetic Studies : Efforts have been made to synthesize various segments of altromycin B, which can provide valuable insights into the chemical structure and potential synthetic pathways for altromycin C (Pasetto & Franck, 2003).

  • Mechanism of Action : The mechanism of action of altromycins, including altromycin C, in terms of their interaction with DNA and antitumor properties has been discussed, emphasizing their potential in cancer therapeutics (McAlpine et al., 1994).

properties

CAS RN

128439-48-5

Product Name

Altromycin C

Molecular Formula

C46H57NO17

Molecular Weight

895.9 g/mol

IUPAC Name

methyl 2-[2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-10-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)acetate

InChI

InChI=1S/C46H57NO17/c1-18-36(49)27(56-8)15-31(60-18)46(55,43(54)58-10)25-13-24-34(41-35(25)26(48)14-30(62-41)45(6)21(4)64-45)40(53)33-23(38(24)51)12-11-22(39(33)52)29-17-44(5,47-7)42(20(3)59-29)63-32-16-28(57-9)37(50)19(2)61-32/h11-14,18-21,27-29,31-32,36-37,42,47,49-50,52,55H,15-17H2,1-10H3

InChI Key

YRBLXLRNBFXANX-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)C(C2=C3C(=O)C=C(OC3=C4C(=C2)C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)(C)NC)O)C8(C(O8)C)C)(C(=O)OC)O)OC)O

Canonical SMILES

CC1C(C(CC(O1)C(C2=C3C(=O)C=C(OC3=C4C(=C2)C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)(C)NC)O)C8(C(O8)C)C)(C(=O)OC)O)OC)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Altromycin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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